molecular formula C19H25N5O4 B2532336 8-(bis(2-hydroxyethyl)amino)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione CAS No. 377055-36-2

8-(bis(2-hydroxyethyl)amino)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2532336
CAS No.: 377055-36-2
M. Wt: 387.44
InChI Key: NRVMZIDBHPNJRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties 8-(bis(2-hydroxyethyl)amino)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione (C17H21N5O3) is a purine derivative characterized by:

  • A bis(2-hydroxyethyl)amino group at position 8.
  • A methyl substituent at position 3.
  • A 3-phenylpropyl chain at position 7.

Its molecular weight is 343.387 g/mol, and it exhibits moderate polarity due to the hydroxyethyl groups, which enhance solubility in polar solvents.

Properties

IUPAC Name

8-[bis(2-hydroxyethyl)amino]-3-methyl-7-(3-phenylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O4/c1-22-16-15(17(27)21-19(22)28)24(9-5-8-14-6-3-2-4-7-14)18(20-16)23(10-12-25)11-13-26/h2-4,6-7,25-26H,5,8-13H2,1H3,(H,21,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRVMZIDBHPNJRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N(CCO)CCO)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

377055-36-2
Record name 8-(BIS(2-HO-ET)AMINO)-3-ME-7-(3-PHENYLPROPYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents (Position) Molecular Weight (g/mol) Notable Properties/Applications
8-(bis(2-hydroxyethyl)amino)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione C17H21N5O3 8: bis(2-hydroxyethyl)amino; 7: 3-phenylpropyl 343.387 Enhanced solubility; potential enzyme inhibitor
7-(But-2-yn-1-yl)-8-((2-hydroxyethyl)amino)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione C23H25N7O3 7: butynyl; 1: quinazolinylmethyl 447.492 Antidiabetic drug impurity (Linagliptin synthesis)
1,3,7-Trimethyl-8-(3,3,3-trifluoropropyl)-1H-purine-2,6(3H,7H)-dione C11H12F3N5O2 1,3,7: methyl; 8: trifluoropropyl 303.24 High lipophilicity; metabolic stability (fluorine effect)
7-(2-Chlorobenzyl)-8-((3-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione C16H18ClN5O3 7: 2-chlorobenzyl; 8: 3-hydroxypropylamino 363.80 Structural analog with halogenated aryl group; predicted bioactivity
8-(Benzyl(methyl)amino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione C25H29N5O4 8: benzyl(methyl)amino; 7: dimethylphenoxy 463.50 High molecular weight; potential CNS activity due to aromatic substituents

Key Findings

Substituent Effects on Solubility: The bis(2-hydroxyethyl)amino group in the target compound improves aqueous solubility compared to analogs with non-polar substituents (e.g., trifluoropropyl in or benzyl groups in ). The 3-phenylpropyl chain balances hydrophobicity, enabling membrane permeability while retaining moderate solubility .

Biological Relevance :

  • Compounds with quinazolinylmethyl (e.g., ) or chlorobenzyl (e.g., ) substituents are linked to antidiabetic or anti-inflammatory applications.
  • The trifluoropropyl group in enhances metabolic stability due to fluorine’s electron-withdrawing effects, a feature absent in the target compound.

Synthetic Complexity: The target compound’s synthesis likely involves multi-step functionalization of the purine core, similar to the methods described for Linagliptin impurities (e.g., ethanolamine coupling) . In contrast, analogs with benzyl(methyl)amino or dimethylphenoxy groups require specialized coupling reagents, increasing synthetic difficulty .

Analog ’s bulky dimethylphenoxy substituent could limit bioavailability despite its high molecular weight.

Q & A

Basic: What synthetic methodologies are commonly employed for the laboratory-scale synthesis of 8-(bis(2-hydroxyethyl)amino)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione?

Answer:
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, intermediates like 7-(haloalkyl)purine-dione derivatives can react with bis(2-hydroxyethyl)amine under reflux in polar aprotic solvents (e.g., DMF or THF) at 60–80°C for 12–24 hours . Post-reaction, purification via column chromatography (silica gel, eluent: ethyl acetate/methanol mixtures) is recommended. Structural confirmation requires 1^1H NMR (e.g., δ 7.2–7.4 ppm for phenyl protons) and 13^{13}C NMR (e.g., carbonyl peaks at ~165–170 ppm) .

Advanced: How can Design of Experiments (DoE) optimize reaction conditions for improving yield and reproducibility?

Answer:
DoE frameworks, such as factorial designs or response surface methodologies, systematically evaluate variables (e.g., temperature, catalyst loading, solvent ratio). For instance, a 23^3 factorial design can assess interactions between reaction time (12–24 h), temperature (60–80°C), and amine equivalents (1.5–2.5 eq.) to identify optimal conditions . Central composite designs further refine parameter ranges, minimizing experimental runs while maximizing yield. Statistical tools like ANOVA validate significance (p < 0.05) and model adequacy (R2^2 > 0.9) .

Basic: Which analytical techniques are critical for verifying the purity and structure of this compound?

Answer:

  • HPLC : Reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) assess purity (>95%) and detect byproducts .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion (e.g., [M+H]+^+ at m/z calculated for C19_{19}H26_{26}N6_6O4_4).
  • NMR Spectroscopy : 1^1H NMR identifies substituents (e.g., hydroxyethyl protons at δ 3.5–3.7 ppm), while 13^{13}C NMR confirms carbonyl and aromatic carbons .

Advanced: How can computational methods predict reaction pathways and intermediates for this compound?

Answer:
Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states and intermediates, identifying energetically favorable pathways . Tools like Gaussian or ORCA simulate reaction coordinates, while machine learning (e.g., ICReDD’s informatics-driven platforms) prioritizes experimental conditions by correlating molecular descriptors (e.g., electrophilicity index) with yields .

Advanced: What strategies address discrepancies in reported bioactivity or physicochemical properties across studies?

Answer:

  • Meta-analysis : Compare datasets using standardized assays (e.g., IC50_{50} in enzyme inhibition studies) and normalize variables (pH, solvent).
  • Controlled Replication : Reproduce protocols with strict adherence to reported conditions (e.g., solvent purity, inert atmosphere) .
  • Structure-Activity Modeling : QSAR models evaluate substituent effects (e.g., hydroxyethyl vs. halogen groups) on solubility or binding affinity .

Basic: What are the stability and storage recommendations for this compound under laboratory conditions?

Answer:
Store at 2–8°C in amber vials under argon to prevent hydrolysis or oxidation. Stability studies (TGA/DSC) indicate decomposition onset at ~150°C. For aqueous solutions, use buffers (pH 6–7) and avoid prolonged light exposure .

Advanced: How do structural modifications (e.g., halogenation) alter the compound’s reactivity or pharmacological potential?

Answer:
Halogenation (e.g., bromine at the 8-position) increases electrophilicity, enhancing cross-coupling reactivity (e.g., Suzuki-Miyaura reactions) . In vitro assays show halogenated analogs exhibit improved kinase inhibition (e.g., IC50_{50} reduced by 40% with Br substitution), likely due to enhanced hydrophobic interactions .

Advanced: What role do solvent effects play in the regioselectivity of substitutions on the purine-dione core?

Answer:
Polar aprotic solvents (e.g., DMF) stabilize transition states via dipole interactions, favoring substitution at the 8-position over the 7-position. Solvent polarity index (e.g., Dimroth-Reichardt ET_T(30)) correlates with regioselectivity ratios (8:7 up to 9:1 in DMF vs. 3:1 in THF) .

Basic: How is the compound’s solubility profile characterized, and what formulations enhance bioavailability?

Answer:

  • Solubility Testing : Shake-flask method in PBS (pH 7.4) and DMSO. LogP values (~1.8) indicate moderate hydrophobicity .
  • Formulation : Nanoemulsions (e.g., Tween-80/lecithin) or cyclodextrin inclusion complexes improve aqueous solubility by 10–15-fold .

Advanced: How can reaction kinetics and mechanistic studies resolve contradictions in catalytic efficiency data?

Answer:

  • Kinetic Profiling : Monitor reaction progress via in situ FTIR or HPLC to derive rate constants (k) and activation energies (Ea_a).
  • Isotope Labeling : 18^{18}O or 15^{15}N tracing identifies rate-determining steps (e.g., nucleophilic attack vs. leaving-group dissociation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.